molecular formula C14H12F3N5O B2432811 2-(1H-pyrrol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034419-38-8

2-(1H-pyrrol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No. B2432811
M. Wt: 323.279
InChI Key: SETQLYKYYIBHKG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrole ring, a trifluoromethyl group, and a triazolopyridine ring . The trifluoromethyl group is a functional group that has the formula -CF3. It is often used in pharmaceuticals and drugs to adjust the steric and electronic properties of a lead compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be inferred from the functional groups present in the compound. For example, the trifluoromethyl group is known to have significant electronegativity .

Scientific Research Applications

Synthesis and Insecticidal Assessment

A study by Fadda et al. (2017) explored the synthesis of various heterocycles, including pyrrole, pyridine, and triazolo[4,3-a]pyridine derivatives, from a precursor compound similar in structure to 2-(1H-pyrrol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide. These compounds were tested for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, highlighting the potential application of such compounds in developing new insecticides (Fadda et al., 2017).

Metal-Free Synthesis of Heterocycles

In a different study, Zheng et al. (2014) demonstrated a metal-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines, a related heterocyclic compound, which is significant for its biologically relevant structure. This synthesis involved an intramolecular oxidative N-N bond formation, presenting an efficient route to construct such heterocycles (Zheng et al., 2014).

Synthesis of 1,2,3-Triazolo[4,5-b]pyridine Derivatives

Ibrahim et al. (2011) described the synthesis of 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines through cyanoacetylation reactions, followed by cyclization. These compounds are structurally related to 2-(1H-pyrrol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide, indicating their relevance in synthesizing novel heterocyclic compounds with potential pharmacological applications (Ibrahim et al., 2011).

Modification for Anticancer Effects

A modification study by Wang et al. (2015) on a structurally similar compound, focusing on replacing the acetamide group with an alkylurea moiety, demonstrated enhanced anticancer effects with reduced toxicity. This suggests that structural modifications of compounds like 2-(1H-pyrrol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide could be a promising direction for developing more effective and safer anticancer agents (Wang et al., 2015).

Synthesis of N-substituted 2-Aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines

Palamarchuk et al. (2019) investigated the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, starting from a compound analogous to 2-(1H-pyrrol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide. This work contributes to the development of new methods for synthesizing complex heterocyclic compounds, which could have various scientific and pharmacological applications (Palamarchuk et al., 2019).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to explore its use in the synthesis of coordination polymers , or in pharmaceutical applications given the presence of the trifluoromethyl group .

properties

IUPAC Name

2-pyrrol-1-yl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5O/c15-14(16,17)10-4-3-7-22-11(19-20-13(10)22)8-18-12(23)9-21-5-1-2-6-21/h1-7H,8-9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETQLYKYYIBHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrrol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

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